

Sisunatovir as a Potential Pediatric RSV Therapeutic: A Technical White Paper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sisunatovir*

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Executive Summary

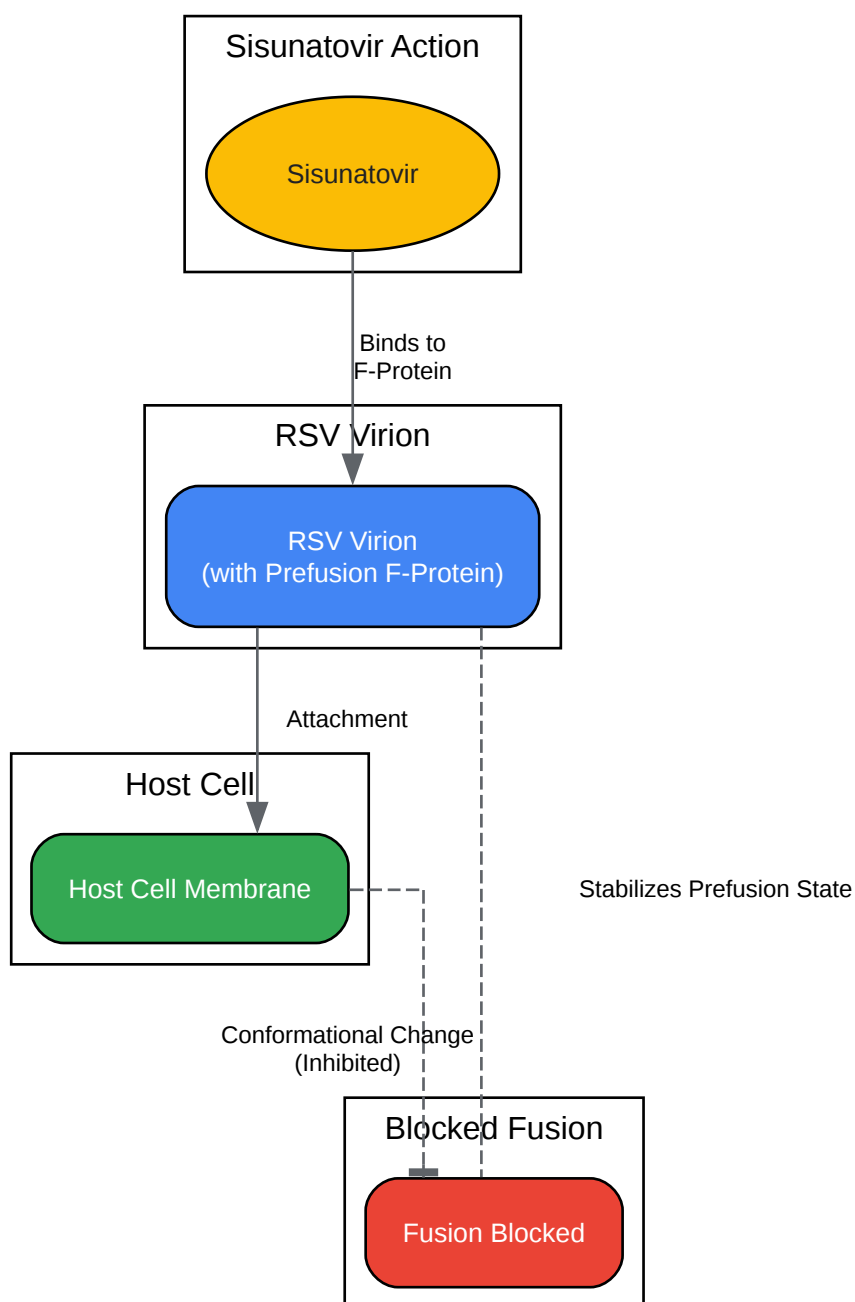
Respiratory Syncytial Virus (RSV) remains a primary cause of severe lower respiratory tract infections in infants and young children, representing a significant unmet medical need.

Sisunatovir (formerly RV521), an orally bioavailable small molecule, emerged as a promising therapeutic candidate by specifically targeting the RSV fusion (F) protein, a critical component for viral entry into host cells. Preclinical and initial clinical data in adults demonstrated potent antiviral activity and a favorable safety profile. This document provides a detailed technical overview of **sisunatovir**, summarizing its mechanism of action, preclinical data, clinical trial designs in pediatric populations, and the experimental protocols utilized in its evaluation. While the pediatric clinical program was ultimately discontinued for strategic reasons, the data generated provides valuable insights for future RSV therapeutic development.

Mechanism of Action: Inhibition of RSV F-Protein-Mediated Fusion

Sisunatovir is a potent RSV fusion inhibitor[1]. It is designed to block the replication of RSV by preventing the F-protein from mediating the fusion of the viral envelope with the host cell membrane[2][3]. This action is crucial as the F-protein, a class I fusion protein, facilitates viral entry, which is the first step in the viral lifecycle[4].

The RSV F protein exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes[1]. This process extends the hydrophobic fusion peptide, inserting it into the target cell membrane. The protein then refolds, bringing the viral and host membranes together to facilitate fusion and release of the viral genome into the cytoplasm[1]. **Sisunatovir** binds to a hydrophobic cavity within the F protein, stabilizing it in its prefusion state and preventing the conformational changes necessary for membrane fusion[4]. This effectively halts viral entry and subsequent replication[4].



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Caption: **Sisunatovir**'s mechanism of action against RSV.

Preclinical and Non-Clinical Data

Sisunatovir demonstrated potent antiviral activity across a range of preclinical models. In vitro studies confirmed its efficacy against both RSV A and B subtypes, and in vivo studies in animal models showed significant reductions in viral titers.

Table 1: In Vitro Efficacy of Sisunatovir

Parameter	Cell Line	RSV Subtype	Value	Reference
Mean IC ₅₀	HEp-2	Panel of A & B strains	1.2 nM	[3]
IC ₅₀ Range	HEp-2	RSV-A clinical isolates (n=20)	0.3 - 10.4 nM	[5]
IC ₅₀ Range	HEp-2	RSV-B clinical isolates (n=16)	0.1 - 2.1 nM	[5]

Table 2: Preclinical Pharmacokinetics of Sisunatovir

Species	Oral Bioavailability	Key Finding	Reference
Various Preclinical Species	42% to >100%	Highly efficient penetration into lung tissue	[3]
Balb/C Mouse	Not Specified	Demonstrated antiviral efficacy in RSV infection model	[3]

Clinical Development in Human Populations

Sisunatovir progressed to clinical trials in both adult and pediatric populations. The adult human challenge study provided crucial proof-of-concept for its antiviral efficacy.

Phase 2a Human Challenge Study (Healthy Adults)

A randomized, double-blind, placebo-controlled Phase 2a study was conducted in healthy adults experimentally infected with RSV-A[5]. Participants received **sisunatovir** (200 mg or 350 mg) or a placebo orally twice daily for five days[6]. The study met its primary and secondary endpoints, demonstrating significant antiviral effects and clinical improvement.

Table 3: Efficacy Results from Phase 2a Adult Human Challenge Study (NCT03258502)

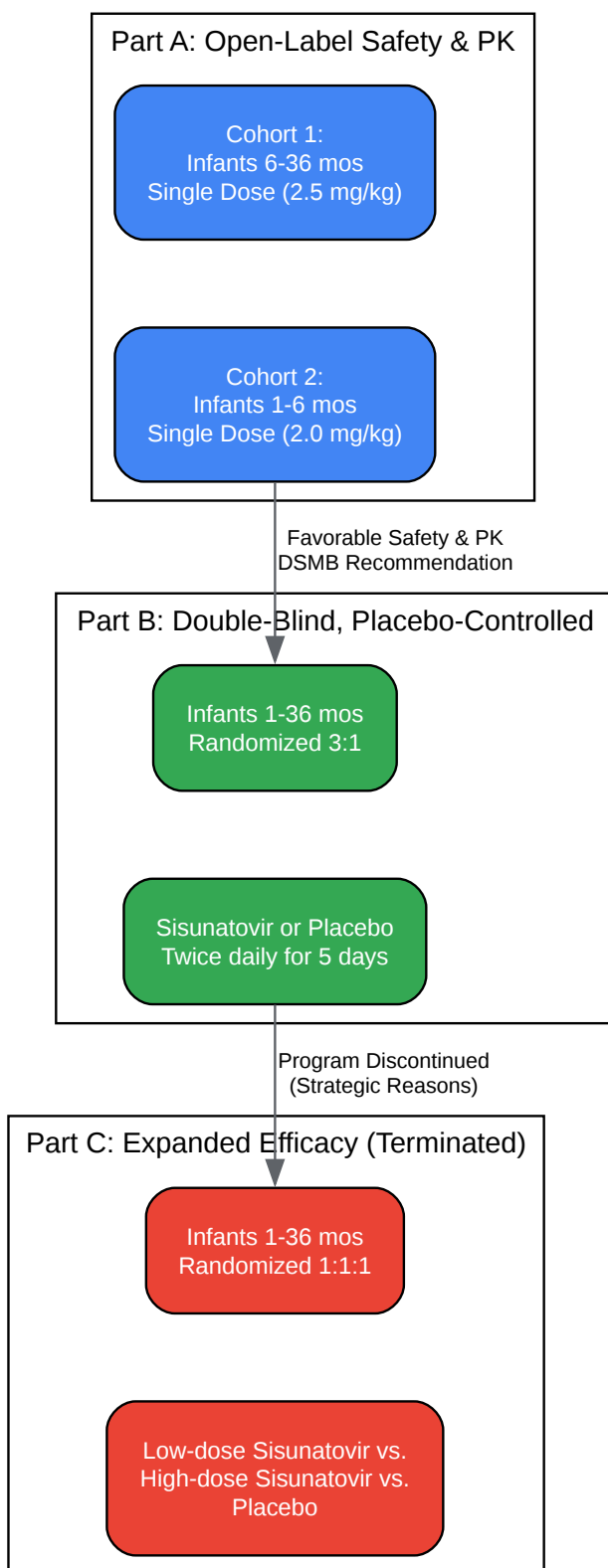
Endpoint	200 mg Sisunatovir Group	350 mg Sisunatovir Group	Placebo Group	P-value (vs. Placebo)	Reference
Mean AUC Viral Load (log ₁₀ PFUe/mL·h)	224.35	185.26	501.39	P=0.007	[5]
Mean Peak Viral Load (log ₁₀ PFUe/mL)	3.47	3.17	4.77	P=0.031	[5]
AUC Total Symptom Score	Significant Reduction	Significant Reduction	-	P=0.009	[5]
Daily Nasal Mucus Weight	Significant Reduction	Significant Reduction	-	P=0.038	[5]

Pediatric Clinical Program: The REVIRAL1 Study

The REVIRAL1 study (NCT04225897) was a global, three-part adaptive Phase 2 trial designed to evaluate **sisunatovir** in infants aged 1 to 36 months hospitalized with RSV lower respiratory tract infections[2][4]. The study aimed to assess safety, tolerability, pharmacokinetics (PK), and antiviral effects[4].

- Part A: An open-label, single-dose stage to evaluate safety and PK[1].
- Part B: A randomized, double-blind, placebo-controlled stage to assess safety, PK, and antiviral activity with five days of twice-daily dosing[2].
- Part C: A planned randomized, double-blind, placebo-controlled stage to further assess safety, antiviral activity, and clinical improvement[2].

Following a review of Part A data, the Data Safety Monitoring Committee (DSMB) confirmed a favorable safety and PK profile, recommending progression to Part B[2][7]. However, Pfizer, after acquiring ReViral, later terminated the development of **sisunatovir**, including the REVIRAL1 trial, due to "strategic considerations" and "ongoing challenges," which included a noted drug-drug interaction with antacids[8]. No safety concerns were cited for the termination[8]. Consequently, detailed quantitative efficacy and PK data from the pediatric cohorts are not publicly available.



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Caption: Workflow of the adaptive REVIRAL1 pediatric trial.

Experimental Protocols & Methodologies

In Vitro Antiviral Activity Assays

- Plaque Reduction Assay:
 - Cell Seeding: HEP-2 cells are seeded in 96-well plates.
 - Infection: Confluent cell monolayers are infected with a specific multiplicity of infection (MOI) of RSV.
 - Compound Addition: The viral inoculum is replaced with medium containing serial dilutions of **sisunatovir** or a vehicle control.
 - Incubation: Plates are incubated for several days to allow for plaque formation.
 - Staining & Quantification: Cells are fixed and stained (e.g., with crystal violet), and viral plaques are counted. The IC_{50} is calculated as the drug concentration required to reduce the number of plaques by 50% compared to the vehicle control.

Viral Load Quantification

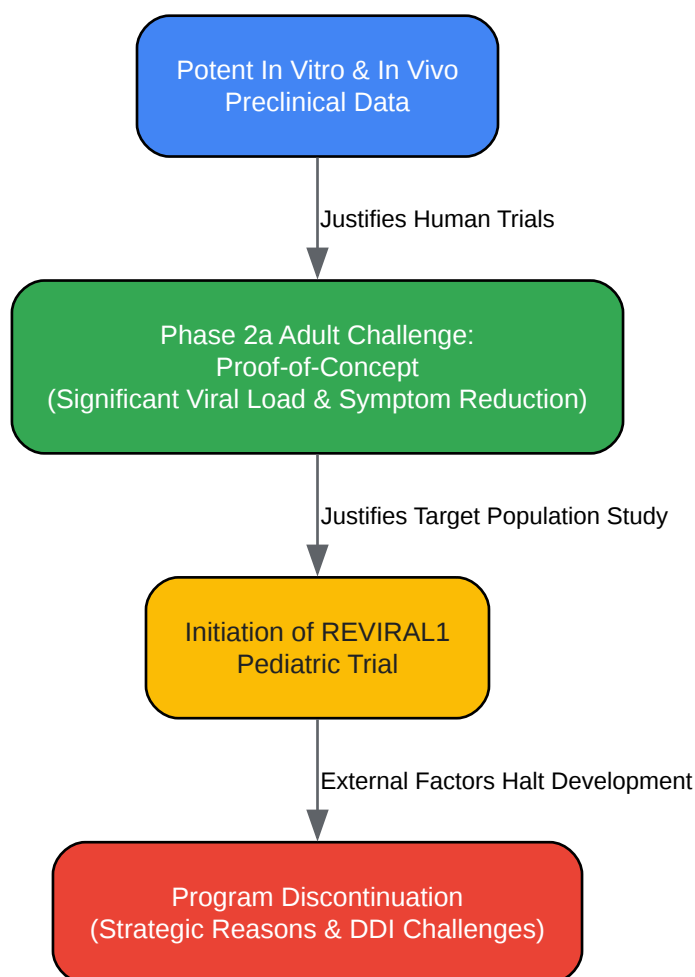
- Quantitative Reverse Transcription PCR (RT-qPCR):
 - Sample Collection: Nasal wash or nasopharyngeal swab samples are collected from subjects[5].
 - RNA Extraction: Viral RNA is extracted from the collected samples using a validated commercial kit.
 - Reverse Transcription: Extracted RNA is reverse transcribed into complementary DNA (cDNA).
 - qPCR Amplification: The cDNA is amplified using primers and probes specific to a conserved region of the RSV genome. A standard curve is run in parallel to allow for the absolute quantification of viral copies per milliliter (copies/mL) or plaque-forming unit equivalents (PFUe/mL)[5].

Clinical Trial Endpoints

- Primary Endpoints:
 - Safety and Tolerability: Assessed through the incidence of adverse events (AEs), serious adverse events (SAEs), and changes in laboratory parameters and vital signs[9].
 - Pharmacokinetics: PK parameters including C_{max} (maximum concentration), T_{max} (time to maximum concentration), and AUC (area under the curve) are determined from plasma samples collected at various time points[9].
 - Antiviral Efficacy (Adults): The primary efficacy endpoint in the adult challenge study was the area under the curve (AUC) for viral load as measured by RT-qPCR[5].
- Secondary Endpoints:
 - Viral Load: Change from baseline in viral load, peak viral load, and time to viral clearance[5][9].
 - Clinical Symptoms: Changes in clinical symptom scores (e.g., stuffy nose, cough, sore throat) and objective measures like nasal mucus weight[5].
 - Clinical Outcomes (Pediatrics): Endpoints for pediatric trials often include time to resolution of RSV-related signs and symptoms, length of hospital stay, and need for supplemental oxygen[4].

Development Logic and Future Outlook

The development pathway for **sisunatovir** followed a logical progression from promising preclinical data to a robust proof-of-concept in a healthy adult challenge model. This success justified the initiation of the more complex and critical pediatric trials in the target patient population. The adaptive design of the REVIRAL1 study was intended to efficiently determine the optimal dose and regimen in infants.



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Caption: **Sisunatovir's** clinical development pathway.

Despite the discontinuation of the **sisunatovir** program, the compound represents a significant step forward in the development of direct-acting antivirals for RSV. The challenges encountered, such as drug-drug interactions, highlight critical considerations for future pediatric drug development. The potent fusion inhibition mechanism remains a highly viable target for RSV, and the data from the **sisunatovir** program will serve as a valuable resource for the scientific community in the ongoing effort to develop a safe and effective treatment for pediatric RSV infections.

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- To cite this document: BenchChem. [Sisunatovir as a Potential Pediatric RSV Therapeutic: A Technical White Paper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610609#sisunatovir-s-potential-as-a-pediatric-rsv-therapeutic]

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